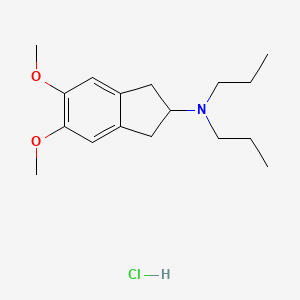

(5,6-Dimethoxyindan-2-yl)dipropylamine

Descripción general

Descripción

. Este compuesto se ha estudiado por sus efectos en diversos procesos neurológicos y conductuales, lo que lo convierte en un tema de interés en la investigación farmacológica.

Métodos De Preparación

La síntesis de U-99194A implica varios pasos, comenzando con la preparación de la estructura central, 2,3-dihidro-5,6-dimetoxi-1H-inden-2-amina. Este compuesto se modifica posteriormente introduciendo grupos N,N-dipropilo para formar el producto final . Los métodos de producción industrial suelen implicar la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, incluido el control de la temperatura, la presión y el uso de catalizadores específicos.

Análisis De Reacciones Químicas

U-99194A experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar los grupos metoxilo en el anillo aromático.

Reducción: Las reacciones de reducción pueden afectar a los grupos que contienen nitrógeno.

Los principales productos que se forman a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de quinonas, mientras que las reacciones de sustitución pueden producir una variedad de derivados con diferentes grupos funcionales.

Aplicaciones Científicas De Investigación

Pharmacological Research

U-99194A has been extensively studied for its effects on the dopaminergic system, particularly its interactions with dopamine receptors.

Dopamine Receptor Modulation

- Mechanism of Action : U-99194A selectively binds to dopamine D3 receptors, acting as an antagonist. This interaction alters neurotransmitter release and receptor activity, affecting various neurological pathways.

- Applications :

- Schizophrenia Treatment : Due to its dopaminergic modulation, U-99194A is being investigated for potential therapeutic applications in treating schizophrenia and other disorders related to dopamine dysregulation.

- Drug Addiction : The compound's ability to influence dopamine-related behaviors makes it a candidate for studying addiction mechanisms and developing new treatment strategies.

Behavioral Studies

U-99194A has been utilized in animal models to explore its effects on behavior related to dopamine signaling.

Research Findings

- Studies have demonstrated that administration of U-99194A can inhibit spontaneous motor activity and reduce hyperactivity induced by amphetamine in mice. This suggests its potential utility in understanding the behavioral aspects of dopaminergic dysfunctions .

Medicinal Chemistry

The synthesis of U-99194A is significant for developing new pharmacological agents targeting dopamine receptors.

Synthesis Process

The synthesis involves multiple steps starting from the preparation of the core indan structure, followed by modifications to introduce the dipropylamine group. This process has been refined to enhance yield and purity while minimizing environmental impact .

Case Studies and Research Insights

Several studies have documented the effects of U-99194A on neurological processes:

- Dopaminergic State Modulation : Research indicates that the action of dopamine D2 and D3 receptors can be modified by substances like morphine, which provides insights into the complex interactions within the dopaminergic system .

- Behavioral Impact Studies : Investigations into how U-99194A affects locomotor activity in animal models have provided valuable data on its potential therapeutic applications.

Mecanismo De Acción

U-99194A ejerce sus efectos mediante la unión selectiva a los receptores de dopamina D3, inhibiendo su actividad. Esta acción antagonista afecta a varias vías moleculares implicadas en la señalización de la dopamina, lo que lleva a cambios en la liberación de neurotransmisores y la actividad de los receptores . La capacidad del compuesto para modular las conductas relacionadas con la dopamina se atribuye a su interacción con los autorreceptores y los receptores postsinápticos .

Comparación Con Compuestos Similares

U-99194A es único en su selectividad moderada por los receptores de dopamina D3 sobre los receptores D2. Compuestos similares incluyen:

7-OH-DPAT: Un agonista del receptor de dopamina D3 con diferentes efectos conductuales en comparación con U-99194A.

GR-103,691: Un antagonista del receptor D3 más selectivo con una mayor preferencia por D3 sobre D2 receptores.

UH-232: Otro antagonista del receptor D3 con propiedades farmacológicas distintas.

Estos compuestos ponen de manifiesto la diversidad de los moduladores de los receptores de dopamina y sus diferentes grados de selectividad y eficacia.

Actividad Biológica

(5,6-Dimethoxyindan-2-yl)dipropylamine, also known as U-99194A, is a compound that has garnered significant interest in pharmacological research due to its interactions with the dopamine system. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C17H28ClNO2 and a molecular weight of 313.9 g/mol. Its unique indan structure features two methoxy groups at the 5 and 6 positions of the indan ring, along with dipropylamine substituents at the nitrogen atom. This structural configuration is crucial for its biological activity and receptor interactions.

Structural Comparison Table

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Aminoindane | Indane structure with amino substitution | Known for neuroprotective effects |

| 3,4-Methylenedioxyamphetamine | Methylenedioxy group on phenethylamine | Potent psychoactive properties |

| 5-Methoxy-N,N-dipropyltryptamine | Tryptamine structure with methoxy group | Acts primarily as a serotonin receptor agonist |

Dopaminergic Effects

Research indicates that this compound acts as a selective antagonist for the dopamine D3 receptor subtype. Its interaction with this receptor has been linked to various behavioral outcomes in animal models. For instance, studies have shown that administration of U-99194A can increase locomotor activity in mice at lower doses (5-10 mg/kg), whereas higher doses tend to reduce activity .

The compound's mechanism appears to involve antagonism of dopamine D3 receptors without significantly affecting dopamine release in critical areas such as the nucleus accumbens or striatum. This suggests that U-99194A may inhibit postsynaptic receptors involved in suppressing psychomotor activity rather than acting as a direct agonist .

Case Studies and Experimental Findings

- Motor Behavior Studies : In C57BL/6J mice, this compound was found to enhance locomotion and rearing behavior at lower doses while higher doses led to decreased motor activity .

- Emotional Behavior Assessment : In elevated plus-maze tests, the compound's effects on anxiety-like behaviors were evaluated. Results indicated that it could modulate emotional responses through its action on D3 receptors .

- Drug Sensitization Research : A study investigated the role of this compound in methamphetamine-induced sensitization. The findings suggested that chronic administration of this compound could lead to upregulation of D3 receptors, which plays a role in drug sensitization mechanisms .

Pharmacological Profile

The pharmacological profile of this compound includes:

- Dopamine D3 Receptor Antagonism : High affinity for D3 receptors with minimal effect on D2 receptors.

- Impact on Locomotion : Dose-dependent effects on motor activity.

- Potential Therapeutic Applications : Investigated for conditions related to dopamine dysregulation such as schizophrenia and drug addiction.

Propiedades

IUPAC Name |

5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2.ClH/c1-5-7-18(8-6-2)15-9-13-11-16(19-3)17(20-4)12-14(13)10-15;/h11-12,15H,5-10H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBUOXDBNWBGIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CC2=CC(=C(C=C2C1)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50934780 | |

| Record name | 5,6-Dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83598-46-3, 153570-58-2 | |

| Record name | 1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83598-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5,6-dimethoxyindan-2-yl)dipropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083598463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PNU-99194A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5A8B0V7P3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.